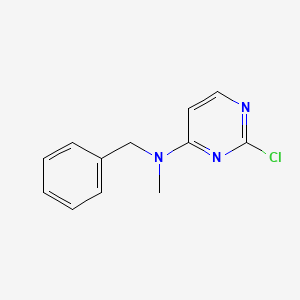

N-benzyl-2-chloro-N-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

N-benzyl-2-chloro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)11-7-8-14-12(13)15-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDMPTKAKGKWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-chloro-N-methylpyrimidin-4-amine typically involves the reaction of 2,4-dichloropyrimidine with N-methyl-1-phenylmethanamine in the presence of N-ethyl-N,N-diisopropylamine as a base. The reaction is carried out in N,N-dimethylformamide at 90°C for 3 hours in a sealed tube. The product is then purified by flash chromatography using a mixture of hexanes and ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-chloro-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Oxidation: Products may include oxidized forms of the amine group.

Reduction: Products may include reduced forms of the pyrimidine ring.

Scientific Research Applications

N-benzyl-2-chloro-N-methylpyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in the study of enzyme interactions and receptor binding.

Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- N-benzyl-2-chloro-N-methylquinazolin-4-amine

- N-benzyl-4-chloro-2-pyridinecarboxamide

- N-benzyl-2-chloro-N-phenylpropanamide

Comparison: N-benzyl-2-chloro-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Biological Activity

N-benzyl-2-chloro-N-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. The presence of the benzyl group and chlorine atom enhances its chemical reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClN3 |

| Molecular Weight | 233.68 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its potential use as an anticancer agent.

- Receptor Antagonism : It can act as an antagonist at certain receptors, preventing the binding of natural ligands and modulating downstream signaling pathways.

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. For instance, it has been evaluated against human cancer cell lines, exhibiting significant antiproliferative effects.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Antimicrobial Activity

The compound also exhibits notable antimicrobial activity against various bacterial strains. Its structure suggests potential interactions with metabolic enzymes, making it a candidate for further pharmacological exploration.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrimidine core or substituents can significantly influence its efficacy.

Key Findings in SAR Studies

- Chlorine Substitution : The presence of a chlorine atom at position 2 enhances enzyme inhibition potency.

- Benzyl Group : The benzyl group contributes to increased binding affinity towards target enzymes and receptors.

- Methyl Group at Position 4 : This group plays a role in modulating the compound's lipophilicity, affecting its bioavailability.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Cancer Treatment : In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development as an anticancer drug.

- Antiviral Applications : Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses, by inhibiting viral replication mechanisms.

Q & A

Basic: What are the recommended synthetic routes for N-benzyl-2-chloro-N-methylpyrimidin-4-amine?

A common approach involves nucleophilic substitution or coupling reactions. For example:

Alkylation : React 2-chloro-4-aminopyrimidine with N-methybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-methylbenzyl group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Validation : Confirm purity via HPLC (>95%) and structural identity via H/C NMR (e.g., pyrimidine C-H signals at δ 8.2–8.5 ppm) .

Basic: How can the purity and structure of this compound be verified experimentally?

Combine multiple analytical techniques:

-

NMR : Assign peaks using H, C, and 2D experiments (e.g., HSQC for C-H correlations).

-

XRD : For unambiguous structural confirmation, grow single crystals (e.g., by slow evaporation in ethanol) and solve the structure using SHELX software . Example parameters from analogs:

Parameter Value Source Space group P 1 R factor 0.038 Dihedral angles 12.8°–86.1°

Advanced: How can density functional theory (DFT) predict electronic properties relevant to reactivity?

Use hybrid functionals (e.g., B3LYP) with exact exchange to model thermochemistry and electron distribution:

- Geometry optimization : Apply B3LYP/6-31G(d,p) to minimize energy.

- Electrostatic potential maps : Identify electrophilic/nucleophilic sites (e.g., chlorine as a leaving group).

- Reaction barriers : Calculate transition states for substitution reactions (e.g., SNAr at C2) using M06-2X/Def2-TZVP for accuracy .

Advanced: How to resolve contradictions between experimental and computational bond lengths?

Cross-validate using:

- XRD data : Compare computed bond lengths (e.g., C-Cl: 1.73 Å DFT vs. 1.70 Å XRD) .

- Error analysis : Adjust basis sets (e.g., add polarization/diffuse functions) or include solvent effects (PCM model).

- Multi-method validation : Pair DFT with MP2 for electron correlation or use QTAIM for topological analysis .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

- Catalyst screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig couplings (common in pyrimidine functionalization).

- Solvent effects : Use DMF for polar intermediates or switch to THF for steric hindrance reduction.

- Temperature control : Conduct reactions at 80–100°C for kinetic control, monitored via in-situ IR .

Basic: What structural features are critical for biological activity in analogs?

Key motifs from related compounds:

- Pyrimidine core : Essential for π-π stacking with enzyme active sites.

- Chlorine substituent : Enhances electrophilicity for covalent binding (e.g., kinase inhibition).

- N-Benzyl group : Modulates lipophilicity and membrane permeability .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

- Substituent variation : Replace Cl with F (electron-withdrawing) or OMe (electron-donating).

- Scaffold hopping : Attach piperidine or benzodioxane moieties to enhance solubility (e.g., from ).

- Bioisosteres : Substitute pyrimidine with triazine and compare IC₅₀ values in enzyme assays.

Advanced: How to address low reproducibility in crystallization attempts?

- Seed crystals : Introduce microcrystals from prior batches to induce nucleation.

- Solvent mixtures : Test ethanol/water (7:3) or dichloromethane/pentane gradients.

- Temperature ramping : Cycle between 4°C and 25°C to optimize crystal growth .

Basic: What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, goggles, and fume hoods (amines can be irritants).

- Waste disposal : Neutralize with 10% acetic acid before incineration.

- Stability : Store under argon at –20°C to prevent decomposition .

Advanced: How to validate computational docking poses with experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.